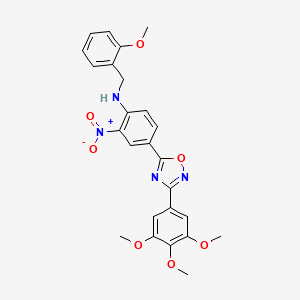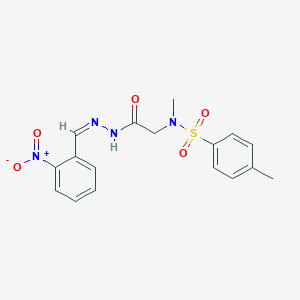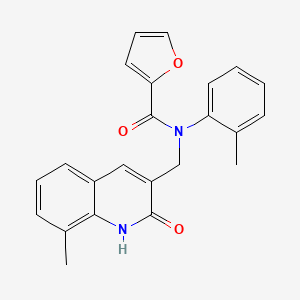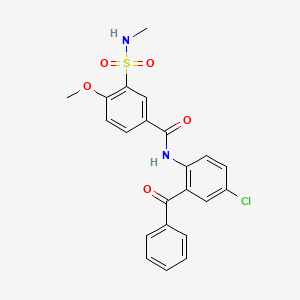
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(N-methylsulfamoyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.
作用機序
BAY 43-9006 inhibits several key signaling pathways involved in cancer cell growth and proliferation. It acts as a dual inhibitor of both the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By inhibiting the RAF/MEK/ERK pathway, BAY 43-9006 prevents the activation of downstream transcription factors that are involved in cell cycle progression and proliferation. By inhibiting the VEGF/VEGFR pathway, BAY 43-9006 prevents the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAF/MEK/ERK and VEGF/VEGFR pathways, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth and metastasis. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in cancer treatment.
実験室実験の利点と制限
One advantage of BAY 43-9006 as a therapeutic agent is its ability to inhibit multiple signaling pathways involved in cancer cell growth and proliferation. This makes it a potentially effective treatment for a variety of cancers. However, one limitation of BAY 43-9006 is its potential for off-target effects, which may limit its efficacy and increase the risk of side effects.
将来の方向性
There are several future directions for research on BAY 43-9006. One area of focus is the development of more targeted inhibitors that can selectively inhibit specific signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of combination therapies that can enhance the efficacy of BAY 43-9006 and reduce the risk of side effects. Additionally, there is ongoing research into the use of BAY 43-9006 as a potential treatment for other diseases, such as diabetes and Alzheimer's disease.
合成法
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-chloroaniline with benzoyl chloride to form 2-benzoyl-4-chloroaniline. This compound is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide. Reduction of the nitro group with iron powder and acetic acid followed by reaction with methylsulfonyl chloride yields the final product, BAY 43-9006.
科学的研究の応用
BAY 43-9006 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, it has been investigated for its efficacy in treating a variety of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-24-31(28,29)20-12-15(8-11-19(20)30-2)22(27)25-18-10-9-16(23)13-17(18)21(26)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLVPZGUUFNDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-methoxy-3-(methylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

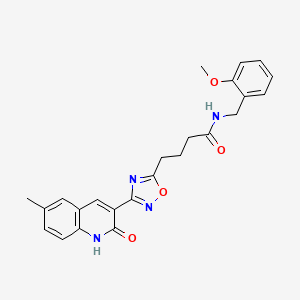
![N-(3-acetylphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7715403.png)


![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
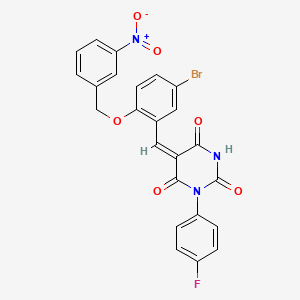
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)

